4-Chloro-8-methylimidazo[1,2-a]quinoxaline
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Overview
Description
4-Chloro-8-methylimidazo[1,2-a]quinoxaline is a heterocyclic aromatic compound that belongs to the imidazoquinoxaline family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-methylimidazo[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole, which occurs under the action of phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and visible light . Another approach involves the use of 2-(benzoimidazol-1-yl)aniline substrates, which undergo an I2-mediated direct sp3 C–H amination reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-methylimidazo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Aromatic nucleophilic substitution: This reaction involves the substitution of the chlorine atom with different nucleophiles, such as amines and thiols.
Common Reagents and Conditions
Aromatic nucleophilic substitution: Common reagents include amines and triazole-2-thiol, typically under reflux conditions in ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Major Products
Aromatic nucleophilic substitution: The major products are substituted imidazoquinoxalines with various functional groups, depending on the nucleophile used.
Oxidation: The major products are the corresponding sulfones.
Scientific Research Applications
4-Chloro-8-methylimidazo[1,2-a]quinoxaline has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antiviral and antimicrobial agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biological Studies: It has been used in studies to understand the mechanisms of action of various biological processes, particularly those involving nucleophilic substitution reactions.
Mechanism of Action
The mechanism of action of 4-Chloro-8-methylimidazo[1,2-a]quinoxaline involves its interaction with specific molecular targets. For instance, its antiviral activity is attributed to the inhibition of viral replication by interfering with the viral RNA polymerase . The compound’s antimicrobial activity is believed to result from its ability to disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound shares a similar core structure and has been studied for its antiviral and antimicrobial activities.
Imidazo[1,5-a]quinoxaline: Another related compound with significant biological activity, including anticancer properties.
Uniqueness
4-Chloro-8-methylimidazo[1,2-a]quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom and the methyl group in specific positions enhances its potential for various applications, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H8ClN3 |
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Molecular Weight |
217.65 g/mol |
IUPAC Name |
4-chloro-8-methylimidazo[1,2-a]quinoxaline |
InChI |
InChI=1S/C11H8ClN3/c1-7-2-3-8-9(6-7)15-5-4-13-11(15)10(12)14-8/h2-6H,1H3 |
InChI Key |
BMXNIHTYHDOGMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C3=NC=CN23)Cl |
Origin of Product |
United States |
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